Log D Reduction of ~1 Order of Magnitude Compared with 1,2,4-Oxadiazole Regioisomer
In a systematic matched‑pair analysis across the AstraZeneca compound collection, the 1,3,4‑oxadiazole regioisomer consistently displayed an approximately 10‑fold lower log D (distribution coefficient at pH 7.4) than the corresponding 1,2,4‑oxadiazole analog. For the target compound this translates into intrinsically lower lipophilicity, which correlates with reduced off‑target binding (e.g., hERG) and improved developability profiles [1].
| Evidence Dimension | log D (pH 7.4) – regioisomer comparison |
|---|---|
| Target Compound Data | ~1‑order‑of‑magnitude lower than 1,2,4‑isomer (no direct measurement available; inference from matched‑pair analysis) |
| Comparator Or Baseline | 1,2,4‑Oxadiazole regioisomer (CAS 736926‑14‑0): ~10‑fold higher log D |
| Quantified Difference | ~10‑fold log D reduction |
| Conditions | AstraZeneca matched‑pair library; chromatographic log D determination at pH 7.4 |
Why This Matters
For procurement, the 1,3,4‑oxadiazole scaffold inherently offers a more drug‑like lipophilicity window, reducing the need for subsequent structural optimisation that would be necessary with the 1,2,4‑isomer.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
